ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene moiety fused with a pyrazolopyridine ring system, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with appropriate hydrazine derivatives to form the pyrazolopyridine core. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Shares the chromene moiety but lacks the pyrazolopyridine ring.
Pyrazolo[1,5-a]pyridine derivatives: Similar core structure but different functional groups.
Uniqueness
Ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its combination of the chromene and pyrazolopyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
ethyl 5-[(2-oxochromene-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-2-27-19(25)15-11-21-23-8-7-13(10-16(15)23)22-18(24)14-9-12-5-3-4-6-17(12)28-20(14)26/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCLTNRNMXVUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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